molecular formula C13H9NO3 B2508745 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde CAS No. 209863-08-1

3'-Nitro[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B2508745
CAS No.: 209863-08-1
M. Wt: 227.219
InChI Key: BKNRGLBMCOYHKL-UHFFFAOYSA-N
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Description

3’-Nitro[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C13H9NO3 It consists of a biphenyl structure with a nitro group at the 3’ position and an aldehyde group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Nitro[1,1’-biphenyl]-2-carbaldehyde typically involves the nitration of biphenyl followed by formylation. One common method is the nitration of 1,1’-biphenyl to introduce the nitro group at the 3’ position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3’-nitro-1,1’-biphenyl is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride to obtain 3’-Nitro[1,1’-biphenyl]-2-carbaldehyde.

Industrial Production Methods

Industrial production of 3’-Nitro[1,1’-biphenyl]-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Nitro[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 3’-Amino[1,1’-biphenyl]-2-carbaldehyde.

    Oxidation: 3’-Nitro[1,1’-biphenyl]-2-carboxylic acid.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Nitro[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’-Nitro[1,1’-biphenyl]-2-carbaldehyde depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    2-Nitrobenzaldehyde: Contains a nitro group and an aldehyde group but lacks the biphenyl structure, leading to different chemical properties and reactivity.

    4-Nitro[1,1’-biphenyl]-2-carbaldehyde: Similar structure but with the nitro group at the 4’ position, which can affect its reactivity and applications.

Uniqueness

3’-Nitro[1,1’-biphenyl]-2-carbaldehyde is unique due to the specific positioning of the nitro and aldehyde groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3-nitrophenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-9-11-4-1-2-7-13(11)10-5-3-6-12(8-10)14(16)17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNRGLBMCOYHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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